3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea
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Overview
Description
3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyridine ring, an azetidine ring, and an oxane ring, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common method includes:
Formation of the Azetidine Ring: Starting with a suitable pyridine derivative, the azetidine ring can be formed through cyclization reactions.
Oxane Ring Introduction: The oxane ring can be introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the formation of the urea group by reacting the intermediate with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties. They could serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
- 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea
Uniqueness
Compared to similar compounds, 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea may exhibit unique properties due to the presence of the urea group. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-3-(oxan-4-yl)-1-(1-pyridin-2-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18(15(20)17-12-5-8-21-9-6-12)13-10-19(11-13)14-4-2-3-7-16-14/h2-4,7,12-13H,5-6,8-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOVXUNGAOJQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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